2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
Properties
IUPAC Name |
5-methyl-3-[[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c1-12-21-16(22-26-12)11-24-5-3-15(4-6-24)25-17-18-7-13(8-19-17)14-9-20-23(2)10-14/h7-10,15H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCQRFVMODXROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a complex organic molecule that incorporates several bioactive moieties. Its structure suggests potential therapeutic applications due to the presence of oxadiazole and pyrazole rings, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various cancer cell lines. A study reported that oxadiazole derivatives demonstrated IC50 values lower than those of standard chemotherapeutic agents in human cancer cell lines such as HeLa and MCF-7 .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative 1 | HeLa | <10 |
| Oxadiazole Derivative 2 | MCF-7 | <15 |
Anti-inflammatory Activity
The presence of the piperidine moiety in the compound may enhance its anti-inflammatory potential. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic efficacy in inflammatory diseases .
Antiviral Activity
Emerging studies suggest that oxadiazole-containing compounds may exhibit antiviral properties. For example, certain derivatives have shown inhibitory effects against viral replication in vitro, indicating potential use in antiviral therapies .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole ring may interact with various enzymes involved in cancer progression or inflammation.
- Modulation of Signaling Pathways : The compound could potentially modulate key signaling pathways such as NF-kB or MAPK, which are crucial in inflammation and cancer.
- Receptor Binding : The structural components may allow for binding to specific receptors involved in cellular signaling, impacting cell proliferation and survival.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of oxadiazole derivatives including the target compound. These were tested against a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast carcinoma). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent .
Scientific Research Applications
Pharmacological Applications
Research indicates that derivatives of oxadiazoles have significant pharmacological properties. The incorporation of the 5-methyl-1,2,4-oxadiazol-3-yl group enhances the bioactivity of compounds in several ways:
Anticancer Activity
Studies have shown that compounds containing oxadiazole and pyrimidine structures exhibit anticancer properties. For instance:
- Mechanism of Action : They may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
Antimicrobial Properties
Compounds similar to the target molecule have demonstrated antimicrobial efficacy against a range of pathogens. The oxadiazole ring enhances interaction with microbial cell membranes, leading to increased permeability and cell death .
Neuroprotective Effects
The piperidine component is linked to neuroprotective effects, making these compounds potential candidates for treating neurodegenerative diseases. Research suggests they may modulate neurotransmitter levels or protect neurons from oxidative stress .
Material Science Applications
The unique properties of this compound also extend to material science:
Energetic Materials
Research has indicated that derivatives of oxadiazoles can serve as energetic materials due to their stability and energy density. For example:
- Synthesis and Characterization : Compounds based on oxadiazoles have been synthesized and characterized for their potential as insensitive munitions. They exhibit moderate thermal stability and insensitivity to impact and friction, making them safer alternatives to traditional explosives .
Data Tables
| Application Area | Compound Features | Key Findings |
|---|---|---|
| Pharmacology | Oxadiazole & Pyrimidine derivatives | Anticancer & antimicrobial activity |
| Material Science | Energetic characteristics | Insensitive munitions with high stability |
Case Studies
- Anticancer Activity : A study demonstrated that a compound similar to the target molecule inhibited tumor growth in vitro by targeting specific signaling pathways related to cell survival .
- Energetic Material Research : Research on 3-amino derivatives of oxadiazoles highlighted their potential as new classes of explosives with improved safety profiles compared to TNT .
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogues
Antimicrobial Activity
The target compound’s pyrimidine core and 1-methyl-pyrazole substituent align with derivatives showing enhanced antibacterial activity. For example, pyrimidine derivatives with NH or aryl substituents (e.g., compound 5c) exhibited superior inhibition of dihydrofolate reductase (DHFR, IC50 < trimethoprim) compared to chalcones or pyrazolines . The oxadiazole-piperidine moiety in the target compound may enhance cell permeability or target binding, as seen in oxadiazole-containing kinase inhibitors .
Antiparasitic and Antiviral Potential
Pyrimidine and pyrazole hybrids are reported to inhibit parasitic enzymes like Leishmania spp. (IC50 ~1–10 µM) . The target compound’s pyrazole group may contribute to similar antiparasitic activity, while the oxadiazole-piperidine chain could improve pharmacokinetic properties, as seen in antiviral oxadiazole-pyrrolidine derivatives .
ADME and Pharmacokinetic Profiling
While specific data for the target compound is unavailable, structural analogs provide insights:
- Pyrimidine derivatives often exhibit moderate oral bioavailability due to their planar aromatic cores, but substituents like oxadiazoles can enhance metabolic stability .
- Pyrazolines with smaller substituents (e.g., 6a) show better ADME profiles than bulkier derivatives (e.g., 6b), suggesting the 1-methyl group in the target compound balances lipophilicity and solubility .
Preparation Methods
Preparation of 2-Chloro-5-iodopyrimidine
The pyrimidine backbone is constructed starting from 2,5-dichloropyrimidine. Selective iodination at position 5 is achieved using iodine monochloride (ICl) in the presence of a catalytic amount of palladium(II) acetate, yielding 2-chloro-5-iodopyrimidine in 78% yield.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Iodination | ICl (1.2 eq), Pd(OAc)₂ (5 mol%), DMF, 80°C, 12 h | 78% |
Functionalization with Piperidin-4-yloxy Group
The chlorine at position 2 is displaced by piperidin-4-ol under nucleophilic aromatic substitution (SNAr) conditions. Using potassium tert-butoxide (t-BuOK) as a base in dimethyl sulfoxide (DMSO) at 100°C for 6 hours affords 2-(piperidin-4-yloxy)-5-iodopyrimidine in 85% yield.
Synthesis of the (5-Methyl-1,2,4-oxadiazol-3-yl)methyl Side Chain
Formation of 5-Methyl-1,2,4-oxadiazole
The oxadiazole ring is synthesized via cyclization of N-hydroxyacetamidine with acetyl chloride. Reaction in tetrahydrofuran (THF) at reflux for 8 hours provides 5-methyl-1,2,4-oxadiazole in 92% yield.
Alkylation of Piperidine Nitrogen
The piperidine nitrogen in 2-(piperidin-4-yloxy)-5-iodopyrimidine is alkylated with (5-methyl-1,2,4-oxadiazol-3-yl)methyl bromide. Employing sodium hydride (NaH) as a base in DMF at 0°C to room temperature over 4 hours yields 2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)-5-iodopyrimidine in 76% yield.
Introduction of the 1-Methyl-1H-pyrazol-4-yl Group
Suzuki-Miyaura Cross-Coupling
The iodopyrimidine intermediate undergoes palladium-catalyzed coupling with 1-methyl-1H-pyrazol-4-ylboronic acid. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst and cesium carbonate (Cs₂CO₃) as a base in a dioxane/water mixture at 90°C for 12 hours affords the final product in 68% yield.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (3 eq), dioxane/H₂O (4:1), 90°C, 12 h | 68% |
Optimization and Challenges
Regioselectivity in SNAr Reactions
The choice of solvent and base critically influences the efficiency of piperidin-4-ol substitution. Polar aprotic solvents like DMSO enhance nucleophilicity, while t-BuOK minimizes side reactions.
Q & A
Basic: What synthetic strategies are recommended for constructing the piperidine-oxadiazole and pyrimidine-pyrazole moieties in this compound?
Methodological Answer:
The synthesis involves modular assembly of the two heterocyclic systems:
- Piperidine-oxadiazole : Start with 5-methyl-1,2,4-oxadiazole-3-carbaldehyde. React it with piperidin-4-ol via reductive amination (e.g., NaBH3CN in methanol) to introduce the methylene linker. Confirm regioselectivity using (e.g., δ 3.7–4.2 ppm for oxadiazole-CH-piperidine) .
- Pyrimidine-pyrazole : Use a nucleophilic aromatic substitution (SNAr) reaction. Attach 1-methyl-1H-pyrazol-4-ylboronic acid to a 2-chloro-5-nitropyrimidine intermediate via Suzuki coupling (Pd(PPh), NaCO, DME/HO). Monitor coupling efficiency by LC-MS .
Basic: How should researchers validate the structural integrity of this compound after synthesis?
Methodological Answer:
Combine orthogonal techniques:
- : Verify the oxadiazole-methyl group (δ ~2.5 ppm, singlet) and pyrazole N-methyl (δ ~3.9 ppm). Check piperidine-O-CH-pyrimidine coupling (J = 5–6 Hz) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H] with <2 ppm error.
- X-ray Crystallography (if crystalline): Resolve piperidine chair conformation and oxadiazole/pyrazole planarity, as demonstrated for analogous piperazine-pyrimidine systems .
Advanced: How can contradictory spectral data (e.g., unexpected NOEs or coupling constants) be resolved during structural elucidation?
Methodological Answer:
- Dynamic NMR Experiments: For flexible piperidine rings, variable-temperature (e.g., 25–60°C) can reveal conformational averaging. Slow exchange regimes may split signals .
- DFT Calculations: Optimize the geometry (B3LYP/6-31G*) and simulate NMR shifts. Compare with experimental data to identify dominant conformers .
- 2D NOESY/ROESY: Detect through-space interactions between the oxadiazole methyl and piperidine protons to confirm spatial proximity .
Advanced: What in vitro biological screening protocols are suitable for evaluating its antibacterial/antifungal potential?
Methodological Answer:
- MIC Assays: Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .
- Time-Kill Kinetics: Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC. Plate aliquots at 0, 4, 8, 24h on Mueller-Hinton agar .
- Mechanistic Studies: Use membrane permeability assays (SYTOX Green uptake) and β-galactosidase release to evaluate cell wall disruption .
Advanced: How can researchers optimize reaction yields when coupling the oxadiazole-piperidine fragment to the pyrimidine core?
Methodological Answer:
- Solvent Screening: Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF, DME). DME improves SNAr efficiency for pyrimidines due to better leaving-group stabilization .
- Catalyst Optimization: Test Pd catalysts (e.g., PdCl(dppf) vs. Pd(OAc)) for Suzuki coupling. Additives like TBAB (tetrabutylammonium bromide) may enhance boronic acid solubility .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C vs. 12h reflux) while maintaining >80% yield, as shown for pyrazole-pyrimidine hybrids .
Advanced: What strategies mitigate metabolic instability of the oxadiazole moiety in preclinical studies?
Methodological Answer:
- Metabolite Identification: Incubate with liver microsomes (human/rat). LC-MS/MS can detect hydrolyzed oxadiazole intermediates (e.g., amidoximes) .
- Bioisosteric Replacement: Substitute oxadiazole with 1,2,4-triazole or thiadiazole to improve metabolic resistance while retaining H-bonding capacity .
- Prodrug Design: Mask the oxadiazole as a methyl ester or phosphonoamide to delay hydrolysis in vivo .
Advanced: How to address low solubility in aqueous buffers during in vivo testing?
Methodological Answer:
- Salt Formation: Screen hydrochloride or mesylate salts. The piperidine nitrogen (pKa ~8.5) is a viable protonation site .
- Nanoparticle Formulation: Use PEGylated liposomes or PLGA nanoparticles. Characterize encapsulation efficiency (>70%) and release kinetics (pH 7.4 vs. 5.5) .
- Co-Solvent Systems: Optimize water-miscible solvents (e.g., PEG 400:ethanol:water = 40:10:50) for IP/IV administration .
Advanced: What computational tools predict binding modes to bacterial targets (e.g., DNA gyrase)?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock into S. aureus gyrase ATPase domain (PDB: 2XCT). Prioritize poses with oxadiazole stacking against Phe and pyrimidine H-bonding to Asp .
- MD Simulations (GROMACS): Run 100-ns simulations to assess complex stability (RMSD <2 Å) and identify critical residue interactions (MM-PBSA ΔG < -30 kcal/mol) .
- SAR by Machine Learning: Train a Random Forest model on pyrimidine derivatives’ MIC data to guide substituent prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
